4-(2,3-Dimethoxybenzoyl)quinoline

Overview

Description

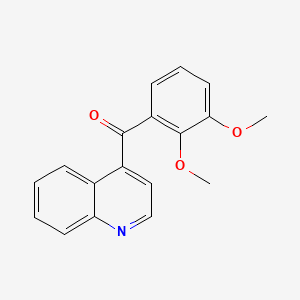

4-(2,3-Dimethoxybenzoyl)quinoline is a compound belonging to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their broad range of biological activities and applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The structure of this compound consists of a quinoline core with a 2,3-dimethoxybenzoyl group attached at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethoxybenzoyl)quinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an appropriate aldehyde or ketone under acidic or basic conditions . Another method is the Pfitzinger reaction, which involves the condensation of isatins with ketones in the presence of a base . Microwave-assisted synthesis and solvent-free conditions have also been explored to improve the efficiency and sustainability of the synthesis .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often involves large-scale reactions using optimized conditions to maximize yield and minimize waste. Techniques such as continuous flow synthesis and the use of recyclable catalysts are employed to enhance the scalability and environmental friendliness of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethoxybenzoyl)quinoline undergoes various chemical reactions, including:

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas, sodium borohydride.

Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

4-(2,3-Dimethoxybenzoyl)quinoline has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: It serves as a scaffold for the development of new therapeutic agents targeting various diseases.

Industry: Quinolines are used in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethoxybenzoyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the quinoline scaffold .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2,3-Dimethoxybenzoyl)quinoline include other quinoline derivatives such as:

4-Hydroxyquinoline: Known for its antimicrobial properties.

8-Nitroquinoline: Exhibits activity against various pathogens.

2-Methylquinoline: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,3-dimethoxybenzoyl group enhances its potential as a therapeutic agent and its versatility in synthetic applications .

Properties

IUPAC Name |

(2,3-dimethoxyphenyl)-quinolin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-21-16-9-5-7-14(18(16)22-2)17(20)13-10-11-19-15-8-4-3-6-12(13)15/h3-11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRRNFNWMPMVBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)C2=CC=NC3=CC=CC=C23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.